2-{4-[3-(DIMETHYLSULFAMOYL)-4-METHYLPHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE
Overview
Description
2-{4-[3-(DIMETHYLSULFAMOYL)-4-METHYLPHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, which include a phthalazinone core and a trifluoromethoxyphenyl group. These structural elements contribute to its distinct chemical properties and potential utility in research and industry.
Preparation Methods
The synthesis of 2-{4-[3-(DIMETHYLSULFAMOYL)-4-METHYLPHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the phthalazinone core, followed by the introduction of the dimethylsulfamoyl and trifluoromethoxyphenyl groups. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{4-[3-(DIMETHYLSULFAMOYL)-4-METHYLPHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE has diverse applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. It may bind to particular enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
When compared to similar compounds, 2-{4-[3-(DIMETHYLSULFAMOYL)-4-METHYLPHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE stands out due to its unique structural features and chemical properties. Similar compounds include other phthalazinone derivatives and trifluoromethoxyphenyl-containing compounds. Each of these compounds has distinct characteristics that make them suitable for different applications, but the combination of structural elements in this compound provides a unique profile that can be advantageous in specific research and industrial contexts.
Properties
IUPAC Name |
2-[4-[3-(dimethylsulfamoyl)-4-methylphenyl]-1-oxophthalazin-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F3N4O5S/c1-16-8-9-17(14-22(16)39(36,37)32(2)3)24-20-6-4-5-7-21(20)25(35)33(31-24)15-23(34)30-18-10-12-19(13-11-18)38-26(27,28)29/h4-14H,15H2,1-3H3,(H,30,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWONHLBZZBHPSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)OC(F)(F)F)S(=O)(=O)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F3N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.